2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrazolo[1,2-a]pyridazin-1-one core with diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of hydrazine derivatives with diketones, followed by cyclization and subsequent functionalization to introduce the diphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs .
Scientific Research Applications
2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diphenyl-2,3,6,7-tetrahydro-1h,5h-s-triazolo[1,2-a]-s-triazole-3,7-dione
- 6,6-Diphenyl-2,3,6,7-tetrahydro-5h-pyrrolo[1,2-a]imidazol-5-one
- 7-(3,4-Dimethoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets 2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one apart is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest .
Properties
CAS No. |
1042-90-6 |
---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4,5-diphenyl-2,6-diazatricyclo[5.2.1.02,6]dec-4-en-3-one |
InChI |
InChI=1S/C20H18N2O/c23-20-18(14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)21-16-11-12-17(13-16)22(20)21/h1-10,16-17H,11-13H2 |
InChI Key |
OGVSHBAXYRJSAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1N3N2C(=O)C(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.